5-Methyl-2-(2-trifluoromethylphenyl)-thiazole-4-carboxylic acid
Description
5-Methyl-2-(2-trifluoromethylphenyl)-thiazole-4-carboxylic acid (CAS: 1549437-07-1) is a thiazole derivative characterized by a carboxylic acid group at position 4, a methyl group at position 5, and a 2-trifluoromethylphenyl substituent at position 2 of the thiazole ring.
Properties
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-4-2-3-5-8(7)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQUIJTUUYWXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound is being investigated for its therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the thiazole ring contributes to its biological activity. The exact mechanism may involve inhibition of key enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
| Functional Group Modification | Effect on Properties |
|---|---|
| Trifluoromethyl (CF₃) at phenyl | ↑ Lipophilicity, ↑ Metabolic Stability, ↓ Electron Density on Thiazole |
| Amino bridge (e.g., -NH-CF₃-Ph) | ↑ Hydrogen Bonding, ↑ Solubility, ↓ Stability to Oxidative Metabolism |
| Esterification (e.g., Ethyl ester) | ↑ Membrane Permeability, Prodrug Strategy for Carboxylic Acid |
Biological Activity
5-Methyl-2-(2-trifluoromethylphenyl)-thiazole-4-carboxylic acid is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This compound is characterized by its unique structural features, including a trifluoromethyl group, which may enhance its pharmacological properties.
Chemical Structure
The chemical formula of this compound is . The presence of the thiazole ring and the trifluoromethyl group are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, a study highlighted the ability of thiazole derivatives to induce apoptosis in various cancer cell lines. The specific mechanisms often involve the inhibition of key proteins associated with cell proliferation and survival, such as GPX4, which is crucial in ferroptosis—a form of regulated cell death linked to cancer therapy.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | HeLa | 7.01 ± 0.60 | Induction of apoptosis |
| Thiazole Derivative B | A549 | 8.55 ± 0.35 | GPX4 inhibition |
| This compound | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazoles are also noteworthy. Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The selectivity towards COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Anti-inflammatory Activity
| Compound | COX Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|
| Thiazole Derivative C | 0.88 | 9.26 |
| Thiazole Derivative D | 0.62 | TBD |
Case Studies
Several case studies have evaluated the biological activity of thiazole derivatives similar to this compound:
- Study on Ferroptosis Induction : A study demonstrated that thiazoles with electrophilic moieties could selectively induce ferroptosis in cancer cells, highlighting their potential as therapeutic agents against resistant cancer types .
- In Vivo Efficacy : Animal models have shown that thiazole derivatives can significantly reduce tumor growth when administered at specific dosages, indicating their potential for development into effective anticancer drugs .
- Safety Profile : Histopathological evaluations in animal studies showed minimal degenerative changes in organs, suggesting a favorable safety profile for thiazoles compared to existing treatments .
Preparation Methods
Synthesis via Chlorination and Cyclization (Based on Related Thiazole Derivatives)
A closely related method for preparing 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid derivatives involves the following sequence:
- Starting Material: Trifluoroacetic ethyl acetoacetate.
- Chlorination: Sulfuryl chloride is added dropwise at low temperatures (-15°C to -5°C) to trifluoroacetic ethyl acetoacetate, with a molar ratio of sulfuryl chloride to substrate between 0.92 and 0.98. The reaction mixture is held at 5°C to 15°C for 10 to 18 hours to complete chlorination.
- Recovery: Unreacted starting material is reclaimed by vacuum distillation.
- Cyclization: The chlorinated intermediate is refluxed with thioacetamide in dehydrated alcohol, with a molar ratio of thioacetamide to chlorinated intermediate of 1.02 to 1.06, and alcohol to intermediate weight ratio of 2.0 to 3.2. This step lasts 8 to 12 hours.
- Hydrolysis: The reaction mixture is treated with aqueous sodium hydroxide and refluxed for 3 hours.
- Acidification and Isolation: After removal of ethanol under reduced pressure, the mixture is diluted with water, acidified to pH 1 with hydrochloric acid, aged for 2 hours, then filtered and washed to yield the carboxylic acid product.
This method yields high purity products (HPLC >98%) with yields around 92%, and melting points between 163.5°C and 166.0°C, demonstrating reproducibility and efficiency.
Hydrolysis of Ester Precursors
The direct preparation of 5-Methyl-2-(2-trifluoromethylphenyl)-thiazole-4-carboxylic acid often proceeds via alkaline hydrolysis of the corresponding ester:
- Starting Material: 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester.
- Hydrolysis Conditions: The ester is treated with sodium hydroxide in an aqueous or aqueous/ethanol solution. The reaction is stirred at approximately 40°C overnight (12-16 hours).
- Monitoring: Progress is monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the mixture is extracted with ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
- Yield and Purity: This method achieves yields up to 99% with high purity.
This approach is widely used in both laboratory and industrial settings due to its simplicity and high efficiency.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Reaction Optimization: The chlorination step requires precise temperature control and stoichiometry to minimize by-products such as 2,2-dichloro trifluoroacetic ethyl acetoacetate. Dropwise addition of sulfuryl chloride over 2-2.5 hours and subsequent holding at moderate temperatures ensure high conversion.
Cyclization Efficiency: The molar ratio of thioacetamide to chlorinated intermediate slightly above unity (1.02-1.06) and the use of dehydrated alcohol as solvent facilitate efficient ring closure to form the thiazole ring.
Hydrolysis and Acidification: Controlled hydrolysis with sodium hydroxide followed by acidification to pH 1 allows for effective conversion of ester intermediates to the carboxylic acid. Aging the acidic mixture for 2 hours enhances crystallization and purity.
Industrial Relevance: The ester hydrolysis route is favored for scale-up due to operational simplicity and high yield. The chlorination-cyclization route is advantageous for synthesizing intermediates with specific substitution patterns on the thiazole ring.
Purity Assessment: High-performance liquid chromatography (HPLC) is routinely used to confirm product purity, consistently showing >98% purity in optimized syntheses.
Q & A
Basic: What are the established synthetic routes for 5-Methyl-2-(2-trifluoromethylphenyl)-thiazole-4-carboxylic acid, and how is its structure confirmed?
Answer:
The synthesis typically involves cyclization of thiosemicarbazone precursors with aldehydes, followed by oxidation to form the carboxylic acid moiety. For example, analogous thiazole derivatives were synthesized via condensation of thiosemicarbazide with substituted aldehydes (1:1 molar ratio), followed by cyclization with α-bromo ketones or esters . Structural confirmation employs:
- Elemental analysis to verify composition (±0.4% accuracy) .
- FTIR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations) .
- NMR spectroscopy (¹H and ¹³C) to resolve proton environments (e.g., trifluoromethylphenyl protons, methyl group splitting patterns) .
Basic: What are the standard protocols for evaluating the antimicrobial activity of this compound?
Answer:
Antimicrobial assays follow established microbiological methods:
- Broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Agar diffusion for fungal strains (e.g., C. albicans), with activity zones measured after 24–48 hours .
- Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO ≤1% v/v) to ensure validity .
Advanced: How can researchers resolve contradictory bioactivity data across studies (e.g., variable MIC values)?
Answer:
Discrepancies may arise from:
- Strain-specific resistance mechanisms : Validate activity against reference strains (ATCC) and clinical isolates .
- Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL), incubation time, and growth media (e.g., Mueller-Hinton agar) .
- Compound purity : Use HPLC (≥95% purity) to eliminate confounding effects from impurities .
- Solvent interactions : Test solubility in assay-compatible solvents (e.g., DMSO, PBS) to rule out false negatives .
Advanced: What computational tools are recommended for ADMET prediction, and how do they align with experimental data?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate:
- Lipophilicity (LogP): Impacts membrane permeability.
- Hepatotoxicity : Cytochrome P450 inhibition profiles.
- Ames test predictions for mutagenicity .
- Validation : Compare with in vitro assays (e.g., microsomal stability studies for metabolic half-life) .
Advanced: How can the synthesis yield of this compound be optimized for scale-up?
Answer:
- Reaction optimization :
- Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 30 minutes vs. 6 hours conventional) .
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for thiazole derivatives?
Answer:
- Analog synthesis : Modify substituents (e.g., methyl, trifluoromethyl, or halogens) to assess impact on bioactivity .
- Molecular docking : Identify binding interactions with target enzymes (e.g., E. coli DNA gyrase for antimicrobial activity) using AutoDock Vina .
- QSAR modeling : Correlate electronic (Hammett constants) or steric parameters with activity trends .
Basic: What purification methods ensure high purity for this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted precursors .
- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for complex mixtures .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .
Advanced: How is the stability of this compound assessed under different storage conditions?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% relative humidity (ICH guidelines) for 1–3 months, monitoring degradation via HPLC .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Long-term stability : Store at –20°C with desiccants (silica gel) to minimize hydrolytic cleavage of the thiazole ring .
Advanced: What analytical techniques detect degradation products during stability studies?
Answer:
- LC-MS/MS : Identifies hydrolyzed or oxidized byproducts (e.g., free carboxylic acid or sulfoxide derivatives) .
- TGA/DSC : Assess thermal decomposition profiles (e.g., melting point shifts indicate polymorphic changes) .
Basic: How is the antioxidant activity of this compound evaluated in vitro?
Answer:
- DPPH assay : Measure radical scavenging at 517 nm (IC₅₀ values) .
- FRAP assay : Quantify Fe³+ reduction to Fe²+ (absorbance at 593 nm) .
- ABTS assay : Monitor decolorization of ABTS⁺ radicals (734 nm) .
- Positive controls : Ascorbic acid or Trolox for calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
